molecular formula C8H8BrFO B1381983 2-Bromo-4-ethoxy-1-fluorobenzene CAS No. 1555379-66-2

2-Bromo-4-ethoxy-1-fluorobenzene

Cat. No. B1381983
CAS RN: 1555379-66-2
M. Wt: 219.05 g/mol
InChI Key: QGNZBLWPGNSKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-ethoxy-1-fluorobenzene is a chemical compound with the molecular formula C8H8BrFO. It has a molecular weight of 219.05 . The IUPAC name for this compound is 4-bromo-2-ethoxy-1-fluorobenzene . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Bromo-4-ethoxy-1-fluorobenzene is 1S/C8H8BrFO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, ethoxy, and fluorine groups on the benzene ring.


Physical And Chemical Properties Analysis

2-Bromo-4-ethoxy-1-fluorobenzene is a liquid at room temperature . It has a molecular weight of 219.05 g/mol .

Scientific Research Applications

  • Palladium-Catalyzed Carbonylative Reactions : 2-Bromo-4-ethoxy-1-fluorobenzene is used in palladium-catalyzed carbonylative reactions. This process effectively combines carbonylation and nucleophilic substitution, allowing the synthesis of various heterocycles (Chen et al., 2014).

  • Synthesis of Radiochemical Compounds : It's involved in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is crucial for 18F-arylation reactions in radiochemistry. This synthesis is vital for developing metallo-organic and Pd-catalyzed coupling processes (Ermert et al., 2004).

  • Electrochemical Fluorination Studies : Research on the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, helps understand the formation mechanisms and side reactions in fluorination processes. This study is significant for optimizing fluorination techniques in organic synthesis (Horio et al., 1996).

  • Photofragment Translational Spectroscopy : The compound is used in studies involving the photodissociation of 1-bromo-4-fluorobenzene. These studies are crucial for understanding the energy distribution and reaction mechanisms in UV photodissociation processes (Gu et al., 2001).

  • Hydroxyl Radical-Induced Reactions : The reactions of 1-bromo-2-fluorobenzene with hydroxyl radicals are studied to understand the formation and reactivity of radical cations in neutral and acidic solutions. This research provides insights into the behavior of solute radical cations under various conditions (Mohan & Mittal, 1996).

Safety And Hazards

The safety information for 2-Bromo-4-ethoxy-1-fluorobenzene indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling . The compound should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

2-bromo-4-ethoxy-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNZBLWPGNSKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-ethoxy-1-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-ethoxy-1-fluorobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-ethoxy-1-fluorobenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-ethoxy-1-fluorobenzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-ethoxy-1-fluorobenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-ethoxy-1-fluorobenzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-ethoxy-1-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.